2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Vue d'ensemble

Description

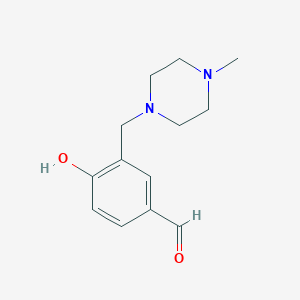

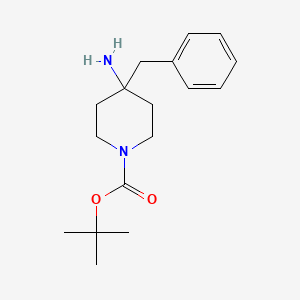

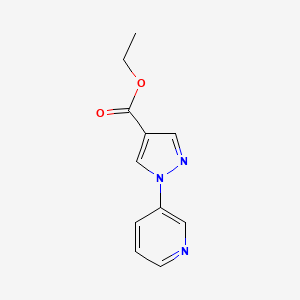

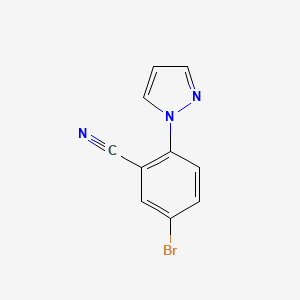

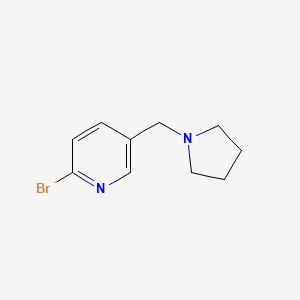

2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is a chemical compound with the empirical formula C9H11BrN2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .

Synthesis Analysis

The synthesis of pyridine derivatives like 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine can be represented by the SMILES stringBrc1ccc(cn1)N2CCCC2 . The InChI key for this compound is MLWDKMVRHSEBPE-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Polymer Supported Bromoderivatives

“2-Bromo-5-(1-pyrrolidinylmethyl)pyridine” can be used in the synthesis of polymer supported bromoderivatives of 2-pyrrolidone . These bromoderivatives can be used as efficient reagents for the microwave assisted conversion of trans-cinnamic acid to trans-β-bromostyrene . This method offers several advantages such as 100% conversion and selectivity in a concise period of time under solvent-free condition and simple workup procedure .

Synthesis of Trans-β-Bromostyrene

The compound can be used in the stereoselective conversion of trans-cinnamic acid to trans-β-bromostyrene . This process uses a new, efficient polymeric reagent, divinylbenzene (DVB) crosslinked polystyrene supported bromo derivatives of 2-pyrrolidinylmethylpyridine (DVB-PS-PY-Br) under microwave condition .

Synthesis Routes

“2-Bromo-5-(1-pyrrolidinylmethyl)pyridine” can be used in various synthesis routes. The details of these synthesis routes and their outcomes can be found in specific scientific literature.

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is the p38α mitogen-activated protein kinase (MAPK) . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It is known that the compound interacts with its target, the p38α mapk, in a manner that inhibits the kinase’s activity . This inhibition can affect the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Biochemical Pathways

The inhibition of p38α MAPK by 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine affects several biochemical pathways. These include pathways involved in the release of pro-inflammatory cytokines and potentially those involved in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Result of Action

The molecular and cellular effects of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine’s action are largely due to its inhibition of p38α MAPK. This can lead to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of diseases driven by inflammation .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of compounds like 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine, is known to be influenced by factors such as temperature and the presence of certain catalysts .

Propriétés

IUPAC Name |

2-bromo-5-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLIMWGELSTYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.